Bismuth dimethyldithiocarbamate

Description

Contextualization within Organobismuth Chemistry and Dithiocarbamate (B8719985) Complexes

Organobismuth chemistry, a field focusing on compounds with a carbon-bismuth bond, is noted for bismuth's low toxicity and cost compared to other heavy metals. nih.govwikipedia.org While the instability of the bismuth-carbon bond has historically limited its exploration compared to other Group 15 elements, interest has grown in using organobismuth compounds as environmentally friendlier reagents and catalysts in organic synthesis. nih.govwikipedia.org

Dithiocarbamates are sulfur-containing ligands known for their exceptional ability to form stable complexes with a wide variety of metals. nih.govresearchgate.net The two sulfur donor atoms in the dithiocarbamate moiety allow for versatile coordination modes, leading to diverse molecular geometries and supramolecular structures. nih.govresearchgate.net

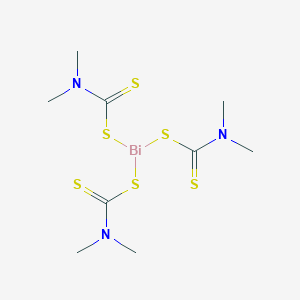

Bismuth dimethyldithiocarbamate (B2753861), with the chemical formula C9H18BiN3S6, exists as a coordination complex where a central bismuth(III) ion is bonded to three dimethyldithiocarbamate ligands. nih.gov This structure combines the characteristics of both parent fields: the low environmental impact associated with bismuth and the robust chelating ability of the dithiocarbamate ligand. nih.govresearchgate.net This synergy has made bismuth dithiocarbamate complexes, including the dimethyldithiocarbamate derivative, subjects of increasing research. researchgate.netresearchgate.net

Historical Perspective of Bismuth Dithiocarbamate Research

The study of organobismuth compounds dates back to 1850 with the synthesis of triethylbismuth. wikipedia.org However, significant progress in the field awaited the development of organolithium and Grignard reagents, which facilitated the synthesis of a wider range of these compounds. wikipedia.org Historically, bismuth compounds have a long record of use in medicine, dating back over 300 years for various treatments. nih.gov

The application of dithiocarbamates also has a long history, particularly in the rubber industry as vulcanization accelerators and in agriculture as fungicides. researchgate.netnih.gov The convergence of these two areas of chemistry—organobismuth and dithiocarbamate—led to the investigation of compounds like bismuth dimethyldithiocarbamate. Research into trivalent bismuth dithiocarbamate complexes has been driven by their wide structural diversity and potential applications in materials chemistry and as biological agents. researchgate.net While early research on organobismuth compounds focused on their synthesis and basic reactivity, more recent studies have explored the specific properties endowed by the dithiocarbamate ligands.

Scope and Significance of Academic Inquiry for this compound

Contemporary academic and industrial research on this compound is multifaceted. A significant area of investigation is its use as a single-source precursor for the synthesis of bismuth sulfide (B99878) (Bi2S3) nanomaterials. researchgate.netnih.gov The compound's structure, containing both bismuth and sulfur, makes it an ideal starting material that can be thermally decomposed to produce Bi2S3 nanoparticles with controlled morphologies, such as nanorods. researchgate.netnih.gov Bismuth sulfide itself is a material of interest for applications in photodetectors, photovoltaic converters, and other optoelectronic devices. rsc.orgrsc.orgchalcogen.ro

In the field of materials science, this compound is utilized as a secondary accelerator in the vulcanization of rubber. wrchem.com It is employed in sulfur-based cure systems to increase the rate of cure, particularly in EPDM (ethylene propylene (B89431) diene monomer) rubber compounds, where it can serve as an alternative to other dithiocarbamate accelerators. wrchem.com

Furthermore, the broader class of bismuth dithiocarbamate complexes has been investigated for a range of potential biological activities, including as anticancer, antimicrobial, and antileishmanial agents. nih.govrsc.orgrsc.org The dithiocarbamate ligand can modulate the properties of the bismuth center, making these complexes interesting candidates for further study in medicinal inorganic chemistry. nih.govresearchgate.net The low toxicity of bismuth compounds, in general, enhances their appeal for such applications. nih.govnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21260-46-8 nih.gov |

| Molecular Formula | C9H18BiN3S6 nih.goveuropa.eu |

| Molecular Weight | 569.63 g/mol americanelements.com |

| Appearance | Light yellow powder wrchem.comamericanelements.com |

| Melting Point | >230 °C americanelements.com |

| Density | 2.02 g/cm³ americanelements.com |

| Solubility in Water | Insoluble americanelements.com |

| IUPAC Name | bis(dimethylcarbamothioylsulfanyl)bismuthanyl N,N-dimethylcarbamodithioate nih.gov |

Table 2: Research Applications of this compound

| Application Area | Research Focus | Key Findings |

|---|---|---|

| Materials Synthesis | Single-source precursor for Bismuth Sulfide (Bi2S3) nanoparticles. researchgate.netnih.gov | Enables simple solvothermal decomposition to produce Bi2S3 nanomaterials with controlled morphologies (e.g., nanorods). researchgate.netnih.gov |

| Industrial Chemistry | Secondary accelerator for rubber vulcanization. wrchem.com | Significantly increases the cure rate in sulfur-based systems, especially for EPDM rubber. wrchem.com |

| Medicinal Chemistry | Investigated as part of the broader class of bismuth dithiocarbamate complexes for potential biological activity. nih.govresearchgate.netrsc.org | Bismuth dithiocarbamate complexes show potential as anticancer, antimicrobial, and antileishmanial agents. nih.govresearchgate.netrsc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

21260-46-8 |

|---|---|

Molecular Formula |

C9H18BiN3S6 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

bismuth;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/3C3H7NS2.Bi/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |

InChI Key |

USBHFGNOYVOTON-UHFFFAOYSA-K |

SMILES |

CN(C)C(=S)S[Bi](SC(=S)N(C)C)SC(=S)N(C)C |

Canonical SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes and Procedural Variations

The synthesis of bismuth dimethyldithiocarbamate (B2753861) can be achieved through several established chemical pathways. These routes primarily involve the reaction of a bismuth salt with a dithiocarbamate (B8719985) source, leading to the formation of the desired complex. The choice of synthetic route often depends on factors such as desired purity, yield, and reaction conditions.

Salt Metathesis Reactions

Salt metathesis, or double displacement, is a common and straightforward method for preparing bismuth dimethyldithiocarbamate. This reaction involves the exchange of ions between two soluble salts to form an insoluble product, which precipitates out of the solution.

A typical procedure involves reacting a water-soluble bismuth salt, such as bismuth(III) nitrate (B79036) or bismuth(III) chloride, with a soluble salt of dimethyldithiocarbamic acid, most commonly sodium dimethyldithiocarbamate. google.com The reaction is generally carried out in an aqueous medium or a mixed solvent system. For instance, a solution of sodium dimethyldithiocarbamate can be added to a solution of bismuth(III) nitrate pentahydrate, leading to the immediate precipitation of the bright yellow this compound. google.com

The general reaction can be represented as:

Bi(NO₃)₃ + 3(CH₃)₂NCS₂Na → Bi[S₂CN(CH₃)₂]₃ + 3NaNO₃

Procedural variations may include the use of different bismuth salts or altering the solvent to optimize the precipitation and purification of the product. The reaction is typically performed at room temperature with stirring to ensure complete reaction. google.com

Ligand Exchange Reactions

Ligand exchange reactions provide an alternative route to this compound. This method involves the displacement of a ligand from a bismuth complex with a dithiocarbamate ligand. A notable example is the reaction between a bismuth carboxylate and a metal dithiocarbamate. google.com This approach can also be adapted to an in situ generation of the dithiocarbamate.

In this variation, a secondary amine (dimethylamine) and carbon disulfide are reacted in the presence of a bismuth carboxylate and a metal oxide or hydroxide. google.com The metal dithiocarbamate is formed as an intermediate, which then undergoes a ligand exchange with the bismuth carboxylate to yield this compound and a carboxylic acid. google.com This method offers the advantage of not requiring the pre-synthesis of the dithiocarbamate salt.

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of elemental bismuth or a simple bismuth compound with the dithiocarbamate ligand or its precursors. One reported direct approach involves refluxing bismuth metal with dimethyldithiocarbamate ligands in a suitable solvent like toluene (B28343) for several hours. nih.gov

Another direct method involves the reaction of bismuth(III) halides, such as bismuth(III) bromide or iodide, with tetramethylthiuram disulfide or tetramethylthiuram monosulfide. nih.govresearchgate.net In this reaction, the thiuram disulfide or monosulfide acts as the source of the dimethyldithiocarbamate ligand. These reactions are typically carried out in a 1:1 metal-to-ligand ratio. nih.gov

Electrochemical synthesis represents a more specialized direct approach. This technique utilizes a sacrificial bismuth anode in an electrochemical cell containing a solution of the ligand precursor. researchgate.net While not commonly reported specifically for this compound, the principle has been applied to synthesize other bismuth complexes and could be a viable, albeit less common, route.

Precursor Compounds and Their Role in this compound Formation

The formation of this compound relies on the careful selection of precursor compounds. The two key components are a source of bismuth(III) ions and a source of the dimethyldithiocarbamate ligand.

Bismuth Precursors:

Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O): A common, water-soluble precursor that readily provides Bi³⁺ ions in solution for salt metathesis reactions. google.com

Bismuth(III) Chloride (BiCl₃): Another frequently used bismuth salt, often employed in non-aqueous or mixed solvent systems. google.comresearchgate.net

Bismuth(III) Carboxylates: Utilized in ligand exchange reactions, offering a different reaction pathway. google.com

Elemental Bismuth (Bi): Can be used in direct synthesis approaches, reacting directly with the ligand under specific conditions. nih.gov

Dimethyldithiocarbamate Precursors:

Sodium Dimethyldithiocarbamate ((CH₃)₂NCS₂Na): The most common and commercially available precursor, used extensively in salt metathesis reactions. google.com

Dimethylamine ((CH₃)₂NH) and Carbon Disulfide (CS₂): These are the fundamental building blocks for the in situ generation of the dimethyldithiocarbamate ligand in certain synthetic routes. google.com

Tetramethylthiuram Disulfide ([ (CH₃)₂NC(S)S ]₂): This compound serves as a ligand source in direct synthesis reactions with bismuth halides. nih.govresearchgate.net

The role of these precursors is central to the formation of the final product. The bismuth precursor provides the metallic center, which, being a borderline Lewis acid, readily complexes with soft donor atoms like sulfur. nih.gov The dithiocarbamate precursor supplies the bidentate ligand that chelates to the bismuth ion through its two sulfur atoms, forming a stable complex.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Bismuth itself is often considered a "green" element due to its relatively low toxicity compared to other heavy metals. nih.govsemanticscholar.org This inherent property makes the development of sustainable synthetic routes for its compounds, like this compound, an area of growing interest.

Key green chemistry considerations in the synthesis of this compound include:

Use of Less Hazardous Reagents: Employing bismuth compounds, which are generally less toxic than other heavy metal catalysts and reagents, aligns with this principle. iwu.edu

Safer Solvents: While traditional syntheses may use solvents like chloroform (B151607) or carbon disulfide, green approaches would favor water or other benign solvents where possible. google.comchemicalbook.com Salt metathesis reactions in water are a good example of this.

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Direct synthesis approaches can be particularly advantageous in this regard.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is common in many salt metathesis preparations of this compound, reduces energy consumption. google.comiwu.edu

Optimization of Reaction Conditions for Research-Scale Preparation

For laboratory-scale synthesis, the optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that can be adjusted include:

Stoichiometry of Reactants: The molar ratio of the bismuth precursor to the dithiocarbamate source is critical. A 1:3 molar ratio is typically employed for the synthesis of the tris-chelated complex, Bi[S₂CN(CH₃)₂]₃.

Solvent System: The choice of solvent affects the solubility of the reactants and the precipitation of the product. Water is often suitable for salt metathesis, while organic solvents like ethanol (B145695) or chloroform may be used for purification or in other synthetic routes. google.com

Reaction Temperature: Many preparations of this compound can be conveniently carried out at room temperature. google.com However, in some direct synthesis methods, heating or refluxing may be necessary to drive the reaction to completion. nih.gov

Reaction Time and Stirring: Adequate reaction time and efficient stirring are essential to ensure that the reactants are well-mixed and the reaction proceeds to completion.

pH of the Reaction Medium: The pH can influence the stability of the dithiocarbamate ligand and the bismuth salt, and its control can be important for optimizing the yield and preventing side reactions.

Purification Method: The crude product is typically purified by washing with water to remove soluble inorganic byproducts, followed by washing with a suitable organic solvent to remove any unreacted starting materials or organic impurities. Recrystallization from a solvent in which the compound has moderate solubility, such as chloroform, can be employed for further purification. chemicalbook.com

By carefully controlling these parameters, researchers can reliably synthesize high-purity this compound for further study and application.

| Parameter | Condition | Rationale |

| Reactant Ratio | 1:3 (Bismuth salt : Dithiocarbamate salt) | Ensures complete formation of the tris-chelated complex. |

| Solvent | Water or Ethanol/Water mixture | Good solubility for reactants and insolubility for the product in salt metathesis. |

| Temperature | Room Temperature | Sufficient for most salt metathesis reactions, energy efficient. |

| Stirring | Continuous magnetic stirring | Ensures homogeneity and complete reaction. |

| Purification | Washing with water and ethanol | Removes inorganic salts and unreacted organic precursors. |

Coordination Chemistry and Structural Elucidation of Bismuth Dimethyldithiocarbamate

Ligand Design and Coordination Modes in Bismuth Dithiocarbamates

The dithiocarbamate (B8719985) ligand (R₂NCS₂⁻), in this case, dimethyldithiocarbamate (B2753861) where R is a methyl group, is a versatile chelating agent. It is typically synthesized by reacting a secondary amine (dimethylamine) with carbon disulfide in the presence of a base. nih.gov The resulting dithiocarbamate anion possesses two sulfur donor atoms, which are the primary sites for coordination to the bismuth(III) center. nih.govresearchgate.net

Bidentate Chelating: This is the most prevalent mode, where both sulfur atoms of the dithiocarbamate ligand bind to a single bismuth atom, forming a four-membered ring. nih.gov The Bi-S bond lengths in this mode can be nearly equal (isobidentate) or unequal (anisobidentate). nih.gov The anisobidentate coordination is frequently observed in main group metal dithiocarbamate complexes and leads to one shorter and one longer Bi-S bond. nih.gov

Monodentate: In this mode, only one of the sulfur atoms coordinates to the bismuth center. This can occur due to steric hindrance from other ligands or changes in one of the M-S bonds. nih.gov

Bridging: The dithiocarbamate ligand can also bridge two different bismuth centers. This can happen in various ways, for instance, with each sulfur atom coordinating to a separate metal atom or with one sulfur atom bridging two metal centers. nih.govresearchgate.net

The coordination number and geometry around the Bi(III) ion are highly variable, a characteristic feature of bismuth chemistry. francis-press.com This variability is influenced by factors such as the "inert pair effect," where the 6s² electrons of bismuth are less available for bonding, and the ability of Bi(III) to expand its coordination sphere due to the availability of unoccupied d-orbitals. nih.gov

Molecular and Supramolecular Architectures

The solid-state structure of bismuth dimethyldithiocarbamate is not a simple monomeric unit but rather a more complex supramolecular assembly. These architectures are a result of both the primary coordination bonds and weaker non-covalent interactions.

Crystal Structure Determination

X-ray crystallography has been instrumental in determining the precise molecular and supramolecular structures of bismuth dithiocarbamate complexes. For tris(dimethyldithiocarbamato)bismuth(III), {[Bi(Me₂DTC)₃]₂}, the crystal structure reveals a dimeric formation. nih.gov In this dimer, two [Bi(Me₂DTC)₃] units are linked together. nih.gov

The coordination geometry around each bismuth atom in these complexes is often described as distorted. For instance, in some iodobismuth(III) dithiocarbamate complexes, the bismuth atom is six-coordinated in a distorted octahedral or pentagonal bipyramidal geometry. francis-press.com

Non-covalent Interactions in Solid-State Assemblies

Beyond the primary Bi-S coordination bonds, weaker intermolecular interactions play a crucial role in the formation of the supramolecular structures of this compound. These non-covalent interactions, often referred to as secondary bonds, can include:

π–π Stacking: In some bismuth coordination polymers, π–π stacking interactions between aromatic rings of the ligands can contribute to the formation of three-dimensional frameworks. researchgate.net

These non-covalent forces are key to understanding the self-assembly of these molecules into larger, more complex structures.

Solution-Phase Aggregation Behavior

The behavior of this compound in solution can differ from its solid-state structure. Dynamic processes can occur, as indicated by NMR spectroscopy. For example, variable-temperature NMR studies of some bismuth thiocarbamate complexes have shown changes in the spectra, suggesting dynamic behavior in solution that has not been fully investigated. mdpi.com The aggregation state in solution can be influenced by the solvent and the concentration of the complex.

Spectroscopic Characterization Techniques for Structural Determination

A variety of spectroscopic techniques are employed to characterize the structure and bonding in this compound. These include infrared (IR), UV-Vis, and, most notably, Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR are routinely used.

¹H NMR: The proton NMR spectrum provides information about the organic part of the dithiocarbamate ligand. The chemical shifts and splitting patterns of the methyl protons can give insights into the symmetry of the complex in solution. In some bismuth complexes, the number of signals in the ¹H NMR spectrum increases upon complexation, and signals may appear as doublets of doublets, which is characteristic of a rigid system. peerj.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon backbone of the ligand.

²⁰⁹Bi NMR: Bismuth has one NMR-active nucleus, ²⁰⁹Bi. huji.ac.il However, it is a quadrupolar nucleus, which often results in very broad signals, making high-resolution studies challenging. huji.ac.il Despite this, solid-state ²⁰⁹Bi NMR has been applied to the structural characterization of various bismuth-containing materials. pascal-man.com

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. In the analysis of this compound, mass spectrometry provides crucial information for its identification and characterization. The technique involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

While detailed mass spectral data for this compound is not extensively published in readily available literature, the fragmentation patterns can be predicted based on the structure of the molecule. The molecular ion peak, corresponding to the intact molecule [Bi(S₂CN(CH₃)₂)₃]⁺, would be expected. Subsequent fragmentation would likely involve the sequential loss of the dimethyldithiocarbamate ligands.

Key expected fragments in the mass spectrum of this compound would include:

[Bi(S₂CN(CH₃)₂)₂]⁺ : This fragment results from the loss of one dimethyldithiocarbamate ligand.

[Bi(S₂CN(CH₃)₂)]⁺ : This fragment arises from the loss of two dimethyldithiocarbamate ligands.

[S₂CN(CH₃)₂]⁺ : The peak corresponding to the dimethyldithiocarbamate ligand itself.

[Bi]⁺ : The peak for the bismuth ion.

The presence and relative abundance of these and other fragments would provide a unique fingerprint for this compound, confirming its molecular identity. It is also noted that inductively coupled plasma mass spectrometry (ICP-MS) has been used to detect bismuth concentrations in biological samples, which can be indicative of exposure to bismuth compounds like this compound. canada.ca

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is instrumental in analyzing the bonding within a molecule. These techniques probe the vibrational modes of chemical bonds, providing insights into the functional groups present and the coordination environment of the metal center.

For this compound, IR and Raman spectra reveal characteristic bands that are indicative of the dithiocarbamate ligand and its coordination to the bismuth atom.

Key Vibrational Bands and Their Assignments:

ν(C-N) band: The stretching vibration of the carbon-nitrogen bond within the dithiocarbamate ligand is a particularly important diagnostic tool. This band typically appears in the region of 1480-1550 cm⁻¹. The position of this band can provide information about the nature of the C-N bond, which has significant double-bond character due to resonance.

ν(C-S) band: The carbon-sulfur stretching vibration is another key feature. This band is usually found in the range of 950-1050 cm⁻¹. A single, strong band in this region often suggests a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center.

ν(Bi-S) band: The vibrations corresponding to the bismuth-sulfur bonds occur at lower frequencies, typically below 400 cm⁻¹. These bands directly probe the metal-ligand coordination and are crucial for understanding the structure of the complex.

The analysis of these vibrational modes helps to confirm the presence of the dimethyldithiocarbamate ligand and provides strong evidence for its chelating behavior towards the bismuth ion. researchgate.net Spectral data is available in public databases such as SpectraBase, which contains FTIR and ATR-IR spectra for this compound. nih.govspectrabase.com

X-ray Diffraction for Solid-State Structure Elucidation

While a specific, publicly available crystal structure of simple bismuth tris(dimethyldithiocarbamate) is not readily found in the searched results, the structures of related bismuth(III) dithiocarbamate complexes have been determined. francis-press.com For instance, the crystal structure of a binuclear iodobismuth(III) complex with dithiocarbamate ligands, {[NH(CH₂CH₂)₂NCS₂]₂BiI}₂, has been elucidated. francis-press.com In this complex, the bismuth atom is six-coordinated in a distorted octahedral geometry, with four sulfur atoms from two dithiocarbamate ligands and two bridging iodine atoms. francis-press.com

Based on the known coordination chemistry of bismuth(III) and the behavior of dithiocarbamate ligands, it can be inferred that in bismuth tris(dimethyldithiocarbamate), the bismuth atom is likely coordinated to the sulfur atoms of the three dimethyldithiocarbamate ligands. The coordination geometry around the bismuth center in such complexes is often distorted from ideal geometries due to the stereochemically active lone pair of electrons on the bismuth atom. This can lead to hemidirectional coordination spheres. mdpi.com The analysis of related structures provides a strong basis for predicting the solid-state structure of this compound.

Metal-Ligand Bonding Investigations

The nature of the bonding between the bismuth metal center and the dimethyldithiocarbamate ligand is a key aspect of the coordination chemistry of this compound. Investigations into this bonding involve a combination of experimental techniques and theoretical considerations.

Bismuth(III) is a p-block metal with a high affinity for soft donor atoms like sulfur. peerj.com The dithiocarbamate ligand acts as a bidentate chelating agent, forming a stable four-membered ring with the bismuth atom through its two sulfur atoms. francis-press.com

The strength and nature of the Bi-S bonds can be probed using vibrational spectroscopy, as discussed in section 3.3.3. The frequencies of the Bi-S stretching modes are directly related to the bond strength.

Furthermore, the electronic structure and bonding can be investigated using computational methods. These studies can provide insights into the molecular orbitals involved in the Bi-S bonding and the extent of covalent character in these bonds. The lone pair of electrons on the bismuth(III) ion can also influence the coordination geometry and bonding, often leading to distorted structures. mdpi.com The study of various aryl dinuclear bismuthane complexes has shown that the intramolecular Bi-Bi distance can be tuned by modifying the ligand scaffold, which in turn can impact the redox properties of the complexes. nih.gov

The versatility of the dithiocarbamate ligand allows it to stabilize bismuth in its +3 oxidation state, forming a neutral and relatively stable complex. This stability is a key factor in its various applications, such as an accelerator in the vulcanization of rubber. archive.orgvdoc.pub

Computational and Theoretical Investigations of Bismuth Dimethyldithiocarbamate

Electronic Structure and Bonding Analyses (Quantum Chemical Calculations)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and bonding in bismuth dithiocarbamate (B8719985) complexes. Studies have successfully employed DFT methods, such as the B3LYP functional, to investigate these properties. The calculated molecular structures have shown good agreement with geometries determined experimentally through X-ray crystallography. researchgate.net

The dithiocarbamate ligand itself exhibits interesting electronic features. The C–N bond within the dimethyldithiocarbamate (B2753861) moiety possesses a partial double bond character. science.gov This is due to the delocalization of the nitrogen atom's lone pair of electrons into the C–S bonds, a feature supported by spectroscopic analysis. researchgate.net This resonance stabilization is a key factor in the ligand's ability to form stable complexes with metals like bismuth. mdpi.com

The nature of the coordination between the bismuth(III) center and the sulfur atoms of the dimethyldithiocarbamate ligands is a primary focus of these theoretical investigations. Calculations help to elucidate the covalent and electrostatic contributions to the Bi-S bonds. The rotational dynamics of the C-N bond in dithiocarbamates can serve as a sensitive probe for differences in the electron population of substituents on the sulfur atom. science.gov

Table 1: Theoretical Methods in Electronic Structure Analysis

| Computational Method | Focus of Investigation | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties | Good agreement with experimental structures; elucidates Bi-S bond nature. researchgate.net |

| Spectroscopic Analysis (Computational) | Bond characterization | Confirms partial double bond character of the C-N bond in the ligand. researchgate.net |

Molecular Dynamics Simulations for Conformational and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions in solution. For metal dithiocarbamate complexes, MD simulations have been employed to understand how local coordination and long-range interactions influence the microstructure of the surrounding solvent. science.gov

These simulations can model the dynamic behavior of bismuth dimethyldithiocarbamate, revealing how the molecule rotates, flexes, and interacts with solvent molecules or other species present in its environment. This is particularly relevant for understanding its properties and function in applications such as a lubricant additive, where its interaction with surfaces and other molecules is critical. stle.org

Furthermore, computational approaches like MD are considered integral to understanding the structure-property relationships of bismuth complexes. researchgate.net For instance, the improved membrane permeability observed in alkyl-substituted dithiocarbamates, such as the dimethyl derivative, is a property that can be explored through simulations of the molecule's conformational behavior and its passage through lipid bilayers. researchgate.net While not strictly MD, related techniques like molecular docking have been used to study the conformational changes in biological macromolecules upon binding to bismuth complexes. acs.org

Reaction Mechanism Predictions and Energy Landscapes

Theoretical methods are crucial for predicting the pathways of chemical reactions and mapping their associated energy landscapes. Such studies provide a step-by-step view of how reactants are converted into products, including the identification of transient intermediate states and the calculation of energy barriers (activation energies).

A significant application of these methods has been in the biological realm. A kinetic study on a bismuth dithiocarbamate complex reported a proposed reaction mechanism for its inhibitory effect on the enzyme urease. science.govscience.gov In this work, computational approaches were used to determine critical thermodynamic and kinetic parameters, including:

Rate constants for each step of the reaction.

Activation Gibbs free energies.

Gibbs free energies for the transition species. science.govscience.gov

These calculations provide a detailed energetic profile of the reaction, highlighting the most favorable pathway for enzyme inhibition.

In a different context, this compound has been identified as an initiator for the thermal destruction of polycarbonate. bohrium.com This suggests a reaction mechanism where the bismuth compound accelerates the degradation process, a pathway that can be modeled computationally to understand the bond-breaking and bond-forming events at a molecular level. The formation of tribofilms by bismuth additives in lubrication applications also points to complex surface reaction mechanisms that are an area of active investigation. mdpi.comresearchgate.net

Structure-Reactivity Relationships from a Theoretical Perspective

Understanding the relationship between a molecule's structure and its chemical or biological reactivity is a fundamental goal of computational chemistry. For bismuth dithiocarbamate complexes, significant research has been conducted to establish these connections, particularly through Qualitative Structure-Activity Relationship (QSAR) studies. mdpi.comnih.govijpsat.orgmdpi.com

QSAR models seek to correlate variations in the molecular structure of a series of compounds with changes in their measured activity, such as cytotoxicity against cancer cells. nih.govnih.gov These studies have shown that modifications to the dithiocarbamate ligand can have a profound impact on the complex's biological efficacy.

Table 2: Summary of Structure-Reactivity Findings

| Structural Feature | Influence on Reactivity/Activity | Theoretical Basis |

|---|---|---|

| Alkyl vs. Aryl Substituents on Nitrogen | Affects membrane permeability and stability. researchgate.net | QSAR, Electronic effect analysis |

| Electron-donating/withdrawing groups | Modulates biological activity. researchgate.net | Perturbation of molecular electron distribution |

| Steric Bulk of Substituents | Influences intermolecular interactions and aggregation. science.gov | Steric hindrance and supramolecular chemistry principles |

Research Applications in Materials Science and Engineering

Catalytic Activity in Polymer Chemistry and Curing Mechanisms

In the realm of polymer chemistry, bismuth dimethyldithiocarbamate (B2753861) is recognized for its role as a secondary accelerator, particularly in the sulfur vulcanization of various rubbers. It is often used in conjunction with primary accelerators to achieve desired cure characteristics and final material properties. It is also considered a viable, lower-cost alternative to other metal dithiocarbamates, such as Tellurium Diethyldithiocarbamate (TDEC), especially in Ethylene Propylene (B89431) Diene Monomer (EPDM) rubber compounds. researchgate.net

Bismuth dimethyldithiocarbamate functions as a secondary or ultra-accelerator in sulfur-based vulcanization systems. researchgate.net Dithiocarbamates, as a class, are known to significantly increase the cure rate of elastomers when used with primary accelerators like thiazoles or sulfenamides. researchgate.netamericanelements.com The general mechanism for dithiocarbamate (B8719985) acceleration involves the formation of a zinc dithiocarbamate complex, which then reacts with sulfur to form a sulfurating agent. This agent introduces sulfur cross-links between the polymer chains, leading to the vulcanized network. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the general principles of dithiocarbamate acceleration are applicable. The metallic center (in this case, bismuth) plays a crucial role in the catalytic cycle. For dithiocarbamates in general, they are rarely used alone due to their high reactivity, which can lead to scorchy compounds (premature vulcanization). americanelements.com When paired with primary accelerators, a synergistic effect is often observed, providing a balance of processing safety and rapid cure times. americanelements.com In EPDM rubber, dithiocarbamates like zinc dimethyldithiocarbamate (ZDMC) have been shown to provide the fastest cure times. researchgate.net

The primary role of this compound in polymer composition is to act as a catalyst for the formation of a cross-linked network, which in turn significantly enhances the material properties of the elastomer. The inclusion of this accelerator influences the cure rate and the final cross-link density of the rubber. researchgate.net In EPDM rubbers, the use of dithiocarbamate accelerators has been shown to result in a high intensity of cross-linking bonds, which provides greater maximum torque (MH) during rheometric testing, as well as improved breaking strength and modulus in the final vulcanizate. researchgate.net While detailed studies on how this compound specifically modulates the polymer composition beyond cross-linking are limited, its impact on the final mechanical properties is a direct consequence of its catalytic activity in the vulcanization process.

Detailed mechanistic studies specifically focused on the crosslinking processes involving this compound are not widely available. However, research on related dithiocarbamate accelerators provides insight into the probable mechanisms. The crosslinking process in sulfur vulcanization is complex and involves several stages, including the formation of accelerator-sulfur complexes, the generation of active sulfurating agents, and the formation of cross-links. The type of accelerator used influences the nature and length of the sulfur cross-links (mono-, di-, or polysulfidic), which in turn affects the final properties of the rubber, such as its thermal stability and resistance to aging. Studies on zinc dithiocarbamates combined with thiazole-based accelerators have shown synergistic activity, which is explained by the formation of intermediate species that enhance the efficiency of the vulcanization process. researchgate.net It is plausible that this compound participates in similar synergistic interactions when used in mixed accelerator systems.

Tribological Performance and Surface Chemistry

Bismuth dithiocarbamates have been investigated for their potential as lubricant additives, particularly for their anti-wear and extreme pressure (EP) properties. google.comchemicalbook.com The presence of both bismuth and sulfur in the molecule contributes to its ability to form protective surface films on metallic components under boundary lubrication conditions.

While specific studies on the tribofilms formed from this compound are scarce, research on a closely related compound, bismuth dioctyldithiocarbamate, provides significant insights. google.com When used as a lubricant additive, bismuth dioctyldithiocarbamate has been shown to effectively improve the friction and wear characteristics of rubbing surfaces. google.com Surface analysis of the tribofilms formed reveals the presence of several elements at the interface, as detailed in the table below. google.com

| Analytical Technique | Detected Elements/Compounds | Significance |

|---|---|---|

| Energy Dispersive X-ray (EDX) | Carbon, Oxygen, Sulfur, Nitrogen, Bismuth, Iron | Confirms the presence of the additive elements and substrate material on the worn surface. google.com |

| Auger Electron Spectroscopy (AES) | Depth distribution of atomic concentration percentages of the detected elements. | Provides information on the thickness and layered structure of the tribofilm. google.com |

| X-ray Photoelectron Spectroscopy (XPS) | Iron sulfide (B99878), Iron sulfate, Metallic bismuth, Bismuth oxide, Bismuth sulfide | Identifies the chemical species within the tribofilm that contribute to the reduction of friction and wear. google.com |

The tribofilm is a complex mixture of organic and inorganic species that forms a protective layer, preventing direct metal-to-metal contact and reducing wear. google.com

The interfacial reaction mechanisms of bismuth dithiocarbamates at material surfaces are driven by the high pressures and temperatures generated at the contact points of moving parts. These conditions cause the decomposition of the additive, leading to the formation of reactive species that interact with the metal surface. The sulfur and bismuth components are key to this process. It is hypothesized that the dithiocarbamate ligand decomposes, and the sulfur reacts with the iron surface to form a layer of iron sulfide, which is a known solid lubricant. google.com Simultaneously, the bismuth can form metallic bismuth and bismuth oxides/sulfides, which also contribute to the protective nature of the tribofilm. google.com A patent on bismuth tris-(di-organic substituted dithiocarbamate) salts highlights their utility as extreme pressure additives in oils and greases, suggesting that these compounds have EP properties that are comparable to or better than their antimony analogs. chemicalbook.com This indicates a strong chemical interaction with the metal surfaces under high load conditions.

The Chemical Compound "this compound":

This compound is an organometallic compound that has garnered significant interest in various fields of materials science and engineering. Its unique chemical properties make it a versatile component in the development of advanced materials, from high-performance lubricants to specialized coatings and composites. This article explores the research applications of this compound, focusing on its role as a lubricant additive, its integration into advanced material composites, and its potential in chemical indicator systems.

This compound is recognized as a highly effective extreme pressure (EP) and anti-wear (AW) additive in lubricating oils and greases. google.comgoogle.com Research has demonstrated that bismuth-based compounds can offer performance comparable or superior to the corresponding antimony compounds, which were previously common EP additives. google.com Furthermore, they serve as a non-toxic replacement for lead-based additives. comarchemicals.comepo.org

The efficacy of bismuth dithiocarbamates stems from their ability to form protective tribofilms on metal surfaces under the high pressure and temperature conditions found in contact zones. epo.orgresearchgate.net These films, often composed of by-products like bismuth sulfide (Bi₂S₃), prevent galling and reduce wear between moving parts. comarchemicals.comresearchgate.net The mechanism is believed to involve the lower melting points of bismuth alloys formed during high-load, high-temperature sliding conditions, which enhances lubricity. comarchemicals.com

In lubricant formulations, this compound and other bismuth dialkyldithiocarbamates exhibit excellent synergistic effects when combined with other additives. For instance, pairing them with molybdenum disulfide or borate (B1201080) additives can significantly improve the extreme pressure properties of a grease, as evidenced by an increase in the Timken OK value. gdbentonite.com Similarly, synergistic compositions with alkylenebis(dihydrocarbyldithiocarbamate) compounds have been shown to possess good extreme pressure properties. google.com Bismuth dialkyldithiocarbamates derived from branched-chain alkyl groups often present as oily liquids, which can improve their solubility and compatibility within lubricant systems compared to solid, straight-chain variants. google.com

Table 1: Performance of Bismuth Dithiocarbamate and Synergistic Additives in Grease

This table summarizes findings on the extreme pressure (EP) and anti-wear (AW) properties of greases formulated with bismuth compounds and other additives.

| Additive(s) in Grease | Test Method | Key Finding | Reference(s) |

| Bismuth Dialkyldithiocarbamate (BiDDC) | General Performance | Effective EP additive, comparable or superior to antimony analogs. | google.com |

| BiDDC + Borate Additive | Timken OK Value | Shows a synergistic effect that greatly improves the Timken OK value. | gdbentonite.com |

| BiDDC + Molybdenum Disulfide | Four-Ball Test | Exhibits excellent synergistic effects for extreme pressure and anti-wear. | gdbentonite.com |

| Bismuth Neodecanoate + Methylenebis(dibutyldithiocarbamate) | Timken Method | Synergistic composition imparts significant extreme pressure properties. | google.com |

| Bismuth Compounds (General) | Rolling Bearing Tests | Extends the useful service life and fatigue life of rolling bearings. | epo.org |

The utility of this compound extends beyond lubrication into the realm of advanced composites, where it can be used as a precursor to create functional materials with tailored properties.

While not typically added directly, this compound serves as a valuable precursor for synthesizing bismuth sulfide (Bi₂S₃) nanocrystals. google.com These nanocrystals, often in the form of nanorods, can be dispersed within a polymer matrix to create a nanocomposite material. rsc.org The inclusion of conductive or semi-conductive nanoparticles like Bi₂S₃ into a non-conductive polymer can transform the material into a conductive composite. mdpi.com This is achieved through the formation of conductive networks as the concentration of the filler approaches the percolation threshold. mdpi.com

Research has demonstrated the formation of Bi₂S₃ nanorods directly within polymer matrices like poly(3-hexylthiophene-2,5-diyl) (P3HT) and poly(methyl methacrylate) (PMMA) using bismuth precursors. rsc.org In such composites, the bismuth sulfide component can significantly influence the electronic properties of the material. For instance, photoluminescence experiments on Bi₂S₃-P3HT hybrid layers showed a quenching of the polymer's natural fluorescence, indicating an interaction and potential charge transfer between the polymer and the Bi₂S₃ nanorods. rsc.org This approach is a key area of research for developing lightweight, processable materials for thermoelectric and optoelectronic applications. rsc.org

Bismuth dithiocarbamate complexes, including heterocyclic variations, are effective single-source precursors for the deposition of bismuth sulfide (Bi₂S₃) thin films. researchgate.net These precursors are advantageous because they contain both bismuth and sulfur in a single molecule, simplifying the deposition process. Various techniques are employed, including Aerosol-Assisted Chemical Vapor Deposition (AACVD) and spin coating, followed by thermal treatment. researchgate.net

The thermal decomposition of the bismuth dithiocarbamate precursor on a heated substrate results in the formation of a thin film. researchgate.netrsc.org Research shows that the deposition method and parameters, such as temperature and the solvent used, have a profound impact on the morphology of the resulting Bi₂S₃ films. For example, using AACVD, morphologies such as hexagonal nanoplatelets and ribbon-like fibers have been produced. researchgate.net Spin coating, on the other hand, has yielded films composed of rods and interwoven nanowires. researchgate.net In some cases, depending on the atmosphere and temperature, bismuth oxide (Bi₂O₃) or mixed-phase films can also be produced from related bismuth precursors like bismuth carbamates. nih.govnih.gov This control over film structure is crucial for applications in photovoltaics, sensors, and other electronic devices.

Table 2: Bismuth Dithiocarbamate as a Precursor for Thin Film Deposition

This table outlines the results of using bismuth(III) dithiocarbamato complexes as single-source precursors for depositing bismuth sulfide (Bi₂S₃) thin films.

| Deposition Method | Precursor Type | Deposition Temperature (°C) | Resulting Film Material | Observed Morphology | Reference(s) |

| Aerosol Assisted Chemical Vapour Deposition (AACVD) | tris-(piperidinedithiocarbamato)bismuth(III) | 350 - 450 | Polycrystalline Bismuthinite (Bi₂S₃) | Hexagonal nanoplatelets, leaf-like platelets, ribbon-like fibers | researchgate.net |

| Spin Coating & Thermal Treatment | tris-(piperidinedithiocarbamato)bismuth(III) | 350 - 450 | Polycrystalline Bismuthinite (Bi₂S₃) | Rods and interwoven nanowires | researchgate.net |

| Aerosol Assisted Chemical Vapour Deposition (AACVD) | tris-(tetrahydroquinolinedithiocarbamato)bismuth(III) | 350 - 450 | Polycrystalline Bismuthinite (Bi₂S₃) | Needle-like fibers | researchgate.net |

The fundamental chemistry of the dithiocarbamate functional group provides a mechanistic basis for the potential use of this compound in chemical indicator systems. Dithiocarbamates are powerful chelating agents, meaning they can form stable coordinate bonds with metal ions. This chelating ability is a cornerstone of their use in various applications.

The operational mechanism for a chemical indicator relies on a discernible change, typically visual, in the presence of a target analyte. This compound is a lemon-yellow powder. chemicalbook.com When it interacts with specific metal ions or other chemical species, the dithiocarbamate ligands can form a new coordination complex. The formation of this new complex alters the electronic structure of the molecule, which in turn changes how it absorbs and reflects light, resulting in a distinct color change. This colorimetric response can be used for the qualitative or quantitative detection of the analyte. While specific applications of this compound as a commercial indicator are not widely documented, the underlying principle of color change upon chelation is a well-established mechanistic aspect of dithiocarbamate chemistry.

Mechanistic Studies of Bismuth Dimethyldithiocarbamate Non Biological/non Clinical

Fundamental Interactions with Model Biological Systems (In Vitro Biochemical Pathways)

While excluding therapeutic efficacy, in vitro studies provide insight into the fundamental interactions of bismuth dimethyldithiocarbamate (B2753861) with isolated biological components.

Bismuth compounds, in general, are known to interact with various enzymes. nih.gov Bismuth(III) has a high affinity for sulfur-containing ligands, suggesting that it can readily interact with proteins and enzymes that contain cysteine residues. nih.govnih.gov This interaction is a key aspect of its biochemical behavior. The dithiocarbamate (B8719985) ligands themselves can also modulate the activity of certain enzymes.

Studies on related bismuth-dithiocarbamate complexes have shown that they can inhibit the activity of enzymes like urease and F1-ATPase, which are crucial for the metabolism of certain microorganisms. nih.gov The mechanism often involves the binding of the bismuth ion to the enzyme's active site, particularly to sulfhydryl groups of cysteine residues, leading to a conformational change and subsequent inactivation of the enzyme. nih.gov For instance, bismuth drugs have been shown to suppress the enzymatic activity of the Tet(X) resistance protein, which is responsible for tigecycline (B611373) resistance in some bacteria. nih.gov

Furthermore, some bismuth complexes have demonstrated the ability to inhibit metallo-β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov This inhibition restores the efficacy of antibiotics like meropenem. nih.gov The proposed mechanism involves the displacement of the zinc ion(s) in the active site of the metallo-β-lactamase by the bismuth ion.

In simplified in vitro models, the interactions of bismuth dimethyldithiocarbamate with cellular components can be observed. The lipophilic nature of the dithiocarbamate ligands facilitates the transport of the bismuth ion across cell membranes. nih.gov Once inside a model cell, the compound can interact with various intracellular components.

A primary target for bismuth(III) ions is glutathione (B108866) (GSH), a tripeptide that plays a crucial role in maintaining the cellular redox balance. nih.gov Bismuth can form stable conjugates with GSH, which can then be sequestered into vesicles or effluxed from the cell by multidrug-resistant proteins (MRPs). nih.gov This interaction with GSH is a significant aspect of the intracellular chemistry of bismuth compounds.

Bismuth compounds have also been shown to interact with other proteins, such as serum albumin and transferrin, which could be relevant in understanding its distribution in more complex biological fluids, although this falls outside the direct interaction with cellular components in a simplified model. nih.gov

Pathways of Chemical Transformation and Decomposition in Controlled Environments

Understanding the stability and decomposition pathways of this compound is essential for its handling, storage, and for predicting its fate in various chemical environments.

The thermal decomposition of metal dithiocarbamates, including bismuth derivatives, has been studied to understand their stability and the nature of the resulting products. nih.govresearchgate.net Generally, the decomposition of bismuth dithiocarbamate complexes occurs in multiple steps. nih.gov

For a related complex, bismuth piperidinedithiocarbamate monohydrate, thermogravimetric analysis revealed a three-step decomposition pattern. nih.gov The initial mass loss corresponds to the loss of water molecules, followed by the major decomposition of the organic ligand and sulfur at a higher temperature. A final step involves the further loss of sulfur, ultimately yielding bismuth sulfide (B99878) (Bi₂S₃) as the final residue. nih.gov The decomposition of other transition metal dithiocarbamates also often proceeds through the formation of metal sulfides and subsequently metal oxides, depending on the atmosphere. researchgate.net

The thermal decomposition of bismuth-based metal-organic frameworks (MOFs) has also been utilized as a method to synthesize bismuth oxide nanoparticles. ijcce.ac.ir Calcination of a bismuth-based MOF at high temperatures (e.g., 550 °C) leads to the decomposition of the organic linkers, leaving behind the metal oxide. ijcce.ac.ir Similarly, the thermal decomposition of bismuth tartrates has been investigated for the preparation of various phases of bismuth oxide. urfu.ru

Table 1: Thermal Decomposition Data for a Related Bismuth Dithiocarbamate Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Attributed to | Final Residue |

|---|---|---|---|---|

| 1 | ~128 | 3.05 | Loss of H₂O molecules | - |

| 2 | ~281 | 59.47 | Loss of organic moiety and sulfur | - |

| 3 | ~464 | 10.41 | Additional loss of sulfur | Bi₂S₃ |

Data for Bismuth piperidinedithiocarbamate monohydrate nih.gov

The hydrolytic stability of bismuth compounds is a critical factor, particularly in aqueous environments. Bismuth(III) ions are prone to hydrolysis, which can lead to the formation of various oxo- and hydroxo-species and ultimately precipitate as bismuth oxide (Bi₂O₃) or bismuth oxosalts. shepchem.comcost-nectar.eu

The dithiocarbamate ligands in this compound offer some protection against rapid hydrolysis. However, in the presence of water, particularly under acidic or basic conditions, the compound can undergo degradation. The hydrolysis of the Bi-S bonds can occur, leading to the release of the dithiocarbamate ligand and the formation of bismuth hydroxides or oxides. researchgate.net

Redox Chemistry and Its Mechanistic Implications

The redox chemistry of bismuth is primarily centered around the Bi(III)/Bi(V) and Bi(III)/Bi(0) couples. This compound contains bismuth in the +3 oxidation state. nih.gov

The Bi(III) state is the most stable and common oxidation state for bismuth. nih.gov While Bi(V) compounds exist, they are strong oxidizing agents and generally not stable in biological or aqueous environments. nih.gov The reduction of Bi(III) to elemental bismuth (Bi(0)) can occur under certain conditions. For instance, in the thermal decomposition of some bismuth compounds, the formation of metallic bismuth as an intermediate has been observed before its subsequent oxidation to bismuth oxide. urfu.ru

Recent research has explored the use of low-valency bismuth complexes in radical cross-coupling reactions, where the bismuth center undergoes a one-electron oxidative addition, mimicking the behavior of transition metals. nih.gov This involves the Bi(I)/Bi(III) redox couple. While this specific reactivity has not been detailed for this compound, it highlights the potential for bismuth complexes to participate in redox catalysis.

The redox chemistry of the dithiocarbamate ligand can also play a role. Dithiocarbamates can be oxidized to form thiuram disulfides. This redox activity, in concert with the bismuth center, could be relevant in certain chemical transformations. In reactions involving bismuth and nitric acid, bismuth is oxidized from Bi(0) to Bi(III), while the nitrogen in nitric acid is reduced. youtube.com This demonstrates the accessibility of the Bi(III) oxidation state through oxidation of the elemental form.

The mechanistic implications of the redox chemistry of this compound are significant for understanding its potential reactivity in various chemical systems. The stability of the Bi(III) oxidation state suggests that the compound will primarily act as a source of Bi(III) ions or as a Lewis acid. However, the potential for the bismuth center and the dithiocarbamate ligands to participate in redox reactions under specific conditions should not be overlooked.

Photochemical Behavior and Degradation Studies

Comprehensive searches of scientific literature reveal a notable scarcity of dedicated studies on the photochemical behavior and degradation of this compound. While the broader class of metal dithiocarbamates has been a subject of photochemical research, and various other bismuth compounds are known for their photocatalytic properties, specific data regarding the interaction of light with this compound, its degradation pathways under irradiation, and associated reaction kinetics are not extensively documented in publicly available research.

General principles of photochemistry in coordination compounds suggest that the behavior of this compound upon exposure to light would be dictated by its electronic absorption characteristics. Dithiocarbamate ligands and their metal complexes are known to exhibit strong intramolecular charge transfer bands in the ultraviolet-visible (UV-Vis) region. nih.gov Specifically, dithiocarbamate ligands typically show three main absorption bands in the UV region corresponding to π-π* transitions of the N-C=S and S-C=S groups, and n-π* transitions. nih.gov The coordination of the dithiocarbamate ligand to a metal center, such as bismuth, would likely influence the position and intensity of these bands.

Studies on other transition metal dithiocarbamate complexes, for instance those of iron and copper, have shown that irradiation into their charge transfer bands can lead to photochemical reactions. acs.orgnsc.ru These reactions can involve the reduction of the metal center and the oxidation of the ligand, sometimes leading to the formation of radical species and subsequent degradation of the complex. acs.org For example, the photolysis of some metal dithiocarbamates in chlorinated solvents has been shown to proceed via complex mechanisms initiated by light absorption. acs.org

However, without specific experimental data for this compound, any description of its photochemical degradation remains speculative. Key data points such as the compound's UV-Vis absorption spectrum, quantum yields for photodegradation, and identification of photoproducts are not available in the reviewed literature. Research on the stability of dithiocarbamates often points to their decomposition in acidic media, but this is distinct from photochemical degradation. fu-berlin.de

Given the use of other bismuth compounds like bismuth oxyhalides and bismuth vanadate (B1173111) as photocatalysts for the degradation of organic pollutants, it is plausible that this compound could exhibit some level of photochemical activity. rsc.orgnih.gov Nevertheless, without dedicated research, it is impossible to detail the specific pathways, efficiencies, or products of such potential degradation.

Due to the lack of specific research findings on the photochemical behavior and degradation of this compound, no data tables can be generated at this time.

Advanced Analytical Methodologies for Bismuth Dimethyldithiocarbamate

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating bismuth dimethyldithiocarbamate (B2753861) from other components in a mixture, allowing for its precise quantification and purification. High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile compounds like dithiocarbamates, while Gas Chromatography (GC) can also be employed, sometimes after a derivatization step. astm.orgiteh.ai

Detailed research findings indicate that HPLC is particularly effective for assessing the purity of rubber compounding ingredients, including bismuth dimethyldithiocarbamate. astm.orgiteh.ai In specific applications, HPLC has been used to monitor the concentration and consumption rate of dithiocarbamate-related compounds within polymerizable compositions and crude reaction products. epo.orggoogle.com For instance, one method for analyzing related compounds involved a specific set of HPLC conditions to ensure accurate quantification. epo.org While less common for this specific compound, gas chromatography is a powerful tool for analyzing volatile organic compounds and has been mentioned in the broader context of analyzing rubber chemicals and for distinguishing geochemical criteria. astm.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Waters Symmetry C18, 5 µm, 4.6 x 150 mm |

| Temperature | 50°C |

| Flow Rate | 1 mL/min |

| Wavelength | 245 nm |

| Mobile Phase | MeCN:H₂O:10% H₃PO₄ = 550:450:1 |

Advanced Spectroscopic Probes for In Situ Analysis (e.g., XANES)

To understand the chemical state and local coordination environment of bismuth in situ, advanced spectroscopic techniques like X-ray Absorption Near-Edge Structure (XANES) are invaluable. uu.nl XANES is an element-specific method that provides detailed information on the electronic structure, oxidation state, and local geometry of the absorbing atom by probing the excitation of a core electron to an empty state. uu.nlresearchgate.net

This technique is particularly useful for characterizing materials where long-range order is absent, such as in glasses or on surfaces. uu.nlmdpi.com Research on bismuth compounds using L-edge XANES spectra has revealed important insights and limitations. researchgate.net Studies have shown that while XANES is powerful, using it for the independent estimation of bismuth's oxidation state (e.g., distinguishing between Bi³⁺ and Bi⁵⁺) can be challenging due to features in the spectra that are not solely dependent on the oxidation state. researchgate.net Nevertheless, XANES remains a critical tool for probing the local structure of bismuth in materials like bismuth-containing glasses. mdpi.com Other spectroscopic methods, such as Raman spectroscopy, have also been employed to analyze the molecular composition of chemical films generated from bismuth-based additives. researchgate.net

| Principle | Information Obtained |

|---|---|

| Element-Specific Core-Level Electron Excitation | Identity of the element being probed. |

| Analysis of Absorption Edge Energy | Oxidation state of the absorbing atom. |

| Analysis of Pre-Edge and Near-Edge Spectral Shape | Local coordination geometry and electronic density of unoccupied states. |

Quantitative Analysis Methods in Complex Matrices (Research Samples)

Quantifying this compound in complex matrices, such as industrial formulations, environmental samples, or biological tissues, requires robust and sensitive analytical methods. The choice of method depends heavily on the nature of the matrix and the concentration of the analyte.

HPLC is a primary tool for quantitative analysis, as demonstrated by its use in determining the concentration of target compounds in crude products from chemical reactions. epo.org In the field of polymer science, dynamic thermogravimetric analysis has been used to establish that this compound can act as an initiator of thermal destruction in polycarbonate, a finding based on quantitative measurements of degradation. bohrium.com In tribology research, the performance of lubricants containing bismuth compounds is evaluated using quantitative tests on four-ball testers, which measure physical parameters like friction and wear. researchgate.net Furthermore, in the context of human exposure assessment, biomonitoring approaches are used to determine concentrations of elements like bismuth in whole blood, providing quantitative data for risk characterization. canada.ca

| Methodology | Matrix/Application | Research Finding/Purpose | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Crude chemical reaction products | Determine concentration of the target product. | epo.org |

| Dynamic Thermogravimetric Analysis | Polycarbonate polymer | Quantify the effect of the compound on thermal degradation. | bohrium.com |

| Four-Ball Tribological Testing | Lubricating oil | Evaluate antiwear and extreme pressure properties. | researchgate.net |

| Biomonitoring (e.g., Atomic Spectrometry) | Whole blood | Measure elemental concentration for exposure assessment. | canada.ca |

Speciation Analysis in Diverse Chemical Environments

Speciation analysis focuses on identifying and quantifying the different chemical forms or oxidation states of an element in a sample. This is critical because the properties and reactivity of an element depend significantly on its specific chemical form. For bismuth, this could mean determining its oxidation state (e.g., Bi³⁺) or identifying the specific compounds it has formed in a given environment.

Advanced spectroscopic techniques are central to speciation. As noted, XANES can provide information on the oxidation state of bismuth, although interpretation can be complex. researchgate.net The need to use standards with matrices similar to the unknown sample is crucial for quantitative speciation analysis of oxidation states using XANES. uu.nl In studies of tribochemical films formed from bismuth-containing lubricant additives, X-ray Photoelectron Spectroscopy (XPS) has been used to investigate the surface chemistry. researchgate.net These analyses revealed that the protective films consist of a mixture of species, including bismuth compounds, sulfides, and metal oxides, demonstrating direct speciation analysis in a complex chemical environment created under friction and pressure. researchgate.net The importance of understanding speciation is also highlighted in risk assessments, where the specific bismuth substance, rather than just the total elemental bismuth, determines bioavailability and potential effects. canada.ca

Environmental Chemistry and Remediation Research Pertaining to Bismuth Dimethyldithiocarbamate

Environmental Fate and Degradation Pathways in Model Systems

The environmental fate of bismuth dimethyldithiocarbamate (B2753861) is intrinsically linked to the behavior of its constituent parts: the bismuth cation (Bi³⁺) and the dimethyldithiocarbamate (DMDTC) ligand. While specific studies on the complete degradation pathway of bismuth dimethyldithiocarbamate in environmental systems are limited, the degradation can be inferred from the known chemistry of dithiocarbamates and bismuth compounds.

Dithiocarbamates are known to be relatively unstable in the environment, particularly under acidic conditions, where they can decompose into carbon disulfide and a secondary amine (in this case, dimethylamine). The rate of this degradation is pH-dependent.

The bismuth component, once dissociated, will undergo its own set of environmental transformations. Bismuth is generally considered a "green" metal due to its low toxicity compared to other heavy metals like lead and arsenic. nih.govnih.gov Its environmental chemistry is dominated by the +3 oxidation state. nih.gov In aqueous systems, the free Bi³⁺ ion is unlikely to persist and will readily hydrolyze to form various bismuth-oxo species or precipitate as bismuth oxyhydroxide (BiO(OH)) or bismuth oxide (Bi₂O₃), depending on the pH and the presence of other ions.

Biogeochemical Cycling and Speciation in Environmental Media

The biogeochemical cycling of bismuth from this compound involves its transport and transformation through different environmental compartments, including soil, water, and biota. The speciation of bismuth, which refers to its chemical form, is a critical factor in determining its mobility, bioavailability, and potential toxicity.

In soil and sediments, bismuth is expected to have low mobility due to the formation of insoluble compounds and strong adsorption to soil components like clays (B1170129) and organic matter. The dimethyldithiocarbamate ligand, being organic, will be subject to microbial degradation.

In aquatic environments, the speciation of bismuth will be influenced by factors such as pH, redox potential, and the presence of complexing agents. Bismuth can form complexes with natural organic matter, such as humic and fulvic acids, which can either enhance or reduce its mobility.

While bismuth is not known to have a natural biological function, it can interact with biological systems. nih.gov Organisms can take up bismuth, and it has been shown to bind to biomolecules like proteins and peptides. nih.gov However, compared to other heavy metals, the bioaccumulation potential of bismuth is generally considered to be low.

Methodologies for Environmental Monitoring and Assessment in Research Contexts

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound and its degradation products in the environment. usgs.gov A variety of analytical techniques can be employed for the determination of bismuth in environmental samples.

Traditional methods for analyzing organic compounds in water often involve liquid-liquid extraction followed by gas chromatography (GC) coupled with various detectors. usgs.gov For the analysis of the bismuth component, several instrumental methods are available.

Common Analytical Techniques for Bismuth Determination:

Atomic Absorption Spectrometry (AAS): A widely used technique for determining the concentration of specific metal elements in a sample. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A sensitive method for detecting trace metals. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very high sensitivity for the determination of bismuth at low concentrations. researchgate.net

Spectrophotometry: A colorimetric method that can be used for bismuth determination after reaction with a specific reagent. researchgate.netrsc.org

Sample preparation is a critical step and often involves filtration and extraction to concentrate the analyte and remove interfering substances from the sample matrix. usgs.gov Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used for this purpose. nih.gov

Below is an interactive data table summarizing some of the analytical methods used for bismuth determination in environmental samples.

| Analytical Technique | Sample Type | Detection Limit | Reference |

| Nanodrop Spectrophotometry | Environmental and pharmaceutical | 36.0 µg L⁻¹ | rsc.org |

| Paper-Based Colorimetry | Water | 3.0 mg L⁻¹ | mdpi.com |

| Gas Chromatography/Mass Spectrometry | Water | 0.15 µg L⁻¹ (average for single-component compounds) | usgs.gov |

Sustainable Chemistry Considerations in its Research and Application

The principles of sustainable or "green" chemistry aim to reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Bismuth itself is often referred to as a "green element" because of its relatively low toxicity compared to other heavy metals. nih.govsemanticscholar.org This characteristic makes bismuth compounds, including this compound, potentially more environmentally benign alternatives to compounds containing more toxic metals like lead, cadmium, or mercury. semanticscholar.org

The use of bismuth compounds as catalysts is an area of active research in green chemistry. semanticscholar.orgresearchgate.net Bismuth catalysts can promote various organic reactions efficiently, often with the advantages of being low-cost and insensitive to air and water. researchgate.net

In the context of this compound, sustainable chemistry considerations would involve:

Lifecycle Assessment: Evaluating the environmental impact of the compound from its synthesis to its ultimate disposal or degradation.

Benign by Design: Designing chemical processes that use less hazardous starting materials and generate minimal waste. The synthesis of bismuth dithiocarbamate (B8719985) complexes can be achieved through relatively straightforward methods. nih.gov

Biodegradability: Research into the biodegradability of the dimethyldithiocarbamate ligand is important to ensure it does not persist in the environment. Studies on other bismuth compounds, like bismuth neodecanoate, have shown that they can biodegrade. bdmaee.net

The continued research and application of this compound should be guided by these principles to ensure its use is both effective and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bismuth dimethyldithiocarbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves ligand-exchange reactions between bismuth salts (e.g., BiCl₃) and sodium dimethyldithiocarbamate. Systematic optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance ligand solubility and reaction efficiency .

- Stoichiometric control : Maintaining a 1:3 molar ratio (Bi³⁺:dithiocarbamate) ensures complete complexation.

- Temperature modulation : Reactions at 60–80°C improve yield while avoiding thermal decomposition .

- Characterization : Use elemental analysis, FTIR (S–Bi stretching at ~350 cm⁻¹), and X-ray diffraction (XRD) to confirm purity .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- FTIR : Identify key vibrational modes: C–N (~1500 cm⁻¹), C–S (~1000 cm⁻¹), and Bi–S (~350 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ resolves methyl proton signals (δ 3.0–3.5 ppm) from the dimethyldithiocarbamate ligand. ¹³C NMR confirms carbamate carbon resonance at ~195 ppm .

- Discrepancy resolution : If spectral peaks deviate from literature, cross-validate with XRD or mass spectrometry to distinguish structural variations vs. impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in coordination geometry data between computational models and empirical crystallographic results for this compound?

- Methodological Answer :

- Single-crystal XRD : Resolve absolute configuration (e.g., using Flack parameter analysis) to confirm geometry .

- Computational validation : Perform DFT calculations with dispersion corrections (e.g., B3LYP-D3) to model Bi–S bond lengths and compare with XRD data. Adjust basis sets (e.g., def2-TZVP for Bi) to improve accuracy .

- Hybrid approaches : Use Extended X-ray Absorption Fine Structure (EXAFS) to probe local coordination environments in amorphous phases .

Q. What mechanistic pathways explain the antioxidant or catalytic behavior of this compound in polymer stabilization?

- Methodological Answer :

- Radical scavenging : Use Electron Paramagnetic Resonance (EPR) to detect quenching of peroxyl radicals (ROO•) via sulfur-centered electron transfer .

- Metal deactivation : Employ Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to monitor Bi³⁺ leaching rates in polypropylene matrices under thermal stress .

- Kinetic studies : Apply Arrhenius modeling to degradation data (TGA/DSC) to quantify activation energies for stabilization .

Q. How do pH and solvent polarity influence the degradation kinetics of this compound, and what analytical methods quantify these processes?

- Methodological Answer :

- pH-dependent hydrolysis : Use UV-Vis spectroscopy to track absorbance changes at λ = 280 nm (S→Bi charge-transfer band) under controlled pH (2–12). Acidic conditions accelerate ligand dissociation .

- Solvent effects : Conduct kinetic assays in DMSO/water mixtures; monitor degradation via HPLC-MS to identify intermediates like dimethylamine and CS₂ .

- Real-time imaging : Dark-field microscopy captures nanoparticle aggregation during degradation, correlating with dynamic light scattering (DLS) data .

Q. What in vitro models and endpoints are appropriate for assessing the neurotoxicity of this compound?

- Methodological Answer :

- Cell viability assays : Use human neuroblastoma (SH-SY5Y) or dopaminergic (PC12) cells with MTT/WST-1 assays. Compare IC₅₀ values against cisplatin-resistant controls .

- Oxidative stress markers : Quantify ROS production (DCFH-DA probe) and glutathione depletion (Ellman’s assay) .

- Dopaminergic dysfunction : Measure tyrosine hydroxylase activity (ELISA) and dopamine uptake (radiolabeled [³H]-DA) in SK-N-SH cells exposed to sub-cytotoxic doses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Cross-validation : Combine FTIR, Raman, and XPS to distinguish surface vs. bulk bonding environments. For example, XPS can resolve oxidized sulfur species (e.g., SO₃²⁻) that FTIR may miss .

- Crystallographic refinement : Use SQUEEZE (PLATON) to model disordered solvent molecules in XRD data, reducing false-positive coordination assignments .